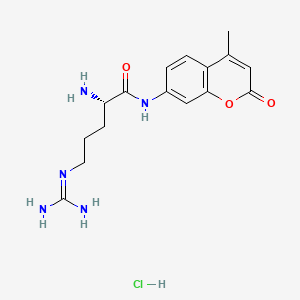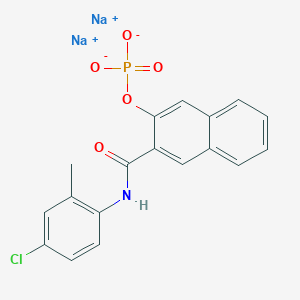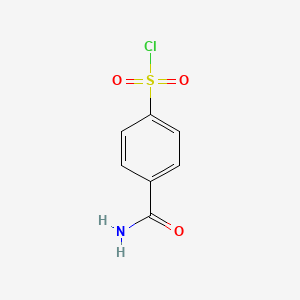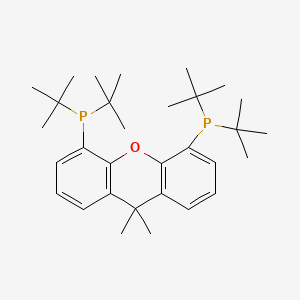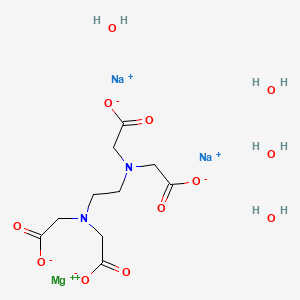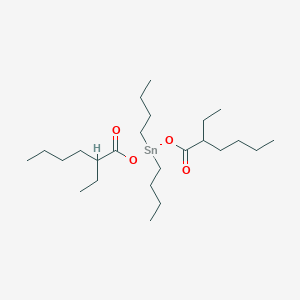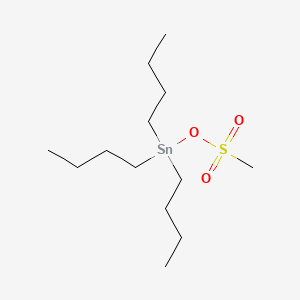
Aluminum fluoride hydrate
Overview
Description
Aluminum fluoride hydrate is an inorganic compound with the chemical formula AlF₃·xH₂O, where x represents the number of water molecules associated with each formula unit. This compound is typically found as a colorless to white crystalline solid. It is known for its high stability and low reactivity, making it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum fluoride hydrate can be synthesized through several methods:
Reaction with Hydrofluoric Acid: One common method involves reacting aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) with hydrofluoric acid (HF). The reaction is typically carried out at elevated temperatures to ensure complete conversion[ \text{Al(OH)}_3 + 3\text{HF} \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} ]
Thermal Decomposition: Another method involves the thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆), which produces aluminum fluoride and ammonia gas[ (NH_4)_3AlF_6 \rightarrow \text{AlF}_3 + 3\text{NH}_3 + 3\text{HF} ]
Industrial Production Methods
In industrial settings, this compound is often produced by reacting alumina trihydrate (Al(OH)₃) with fluosilicic acid (H₂SiF₆). This method is commercially attractive due to the availability and low cost of fluosilicic acid, which is a by-product of the fertilizer industry: [ \text{Al(OH)}_3 + 3\text{H}_2\text{SiF}_6 \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} + 3\text{SiO}_2 ]
Chemical Reactions Analysis
Types of Reactions
Aluminum fluoride hydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminum hydroxide and hydrofluoric acid[ \text{AlF}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{HF} ]
Complex Formation: It can form complexes with other metal ions, such as in the reaction with sodium fluoride (NaF) to form sodium hexafluoroaluminate (Na₃AlF₆)[ \text{AlF}_3 + 3\text{NaF} \rightarrow \text{Na}_3\text{AlF}_6 ]
Common Reagents and Conditions
Hydrofluoric Acid (HF): Used in the synthesis and hydrolysis reactions.
Sodium Fluoride (NaF): Used in complex formation reactions.
Major Products
Aluminum Hydroxide (Al(OH)₃): Formed during hydrolysis.
Sodium Hexafluoroaluminate (Na₃AlF₆): Formed during complex formation.
Scientific Research Applications
Aluminum fluoride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a flux in the production of ceramics and glass.
Biology: Aluminum fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions, which are fundamental to cellular metabolism and signaling.
Medicine: It is used in dental products to prevent tooth decay by enhancing the remineralization of enamel.
Industry: It plays a crucial role in the production of aluminum by lowering the melting point of aluminum oxide in the Hall-Héroult process.
Mechanism of Action
Aluminum fluoride hydrate exerts its effects primarily through the formation of complexes with other ions and molecules. In biological systems, it can activate G proteins by mimicking the phosphate group in phosphoryl transfer reactions. This activation is crucial for understanding the biochemical mechanisms of GTP hydrolysis and the role of GTPase-activating proteins.
Comparison with Similar Compounds
Similar Compounds
Aluminum Chloride (AlCl₃): Similar in structure but more reactive and used in different industrial applications.
Aluminum Bromide (AlBr₃): Less common and used primarily in organic synthesis.
Aluminum Iodide (AlI₃): Even less common and highly reactive.
Uniqueness
Aluminum fluoride hydrate is unique due to its high stability and low reactivity compared to other aluminum halides. Its ability to form stable complexes with fluoride ions makes it particularly valuable in industrial and research applications.
Properties
IUPAC Name |
trifluoroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFDUABTPNTFB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583428 | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.992 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0, 32287-65-3 | |
| Record name | Aluminum fluoride (AlF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32287-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


